Prinomastat

Description

Historical Context of Matrix Metalloproteinase Inhibitors (MMPIs) in Therapy

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the turnover of the extracellular matrix (ECM). aacrjournals.orgals-journal.com Their role in physiological processes like wound healing and organogenesis is well-established. als-journal.commdpi.com However, their overactivity is implicated in pathological conditions, including cancer, where they facilitate tumor growth, invasion, and metastasis by degrading the ECM. aacrjournals.orgals-journal.comnih.gov This connection made MMPs an attractive therapeutic target, leading to the development of MMP inhibitors (MMPIs) starting in the late 1980s and continuing through the early 2000s. aacrjournals.org

The initial wave of MMPIs, such as Batimastat and Marimastat, were broad-spectrum inhibitors, meaning they targeted a wide range of MMPs. aacrjournals.orgdovepress.com While these first-generation inhibitors showed promise in preclinical studies, they ultimately failed in clinical trials due to a lack of efficacy and significant side effects, most notably musculoskeletal pain. aacrjournals.orgdovepress.com These failures were attributed to several factors, including the inhibition of MMPs that may have protective, anti-tumor effects, and the fact that these inhibitors were often tested in patients with advanced-stage cancers, potentially beyond the point where MMP inhibition could be effective. aacrjournals.orgnih.gov

Evolution of Prinomastat as a Selective MMPI

The shortcomings of broad-spectrum MMPIs highlighted the need for more selective inhibitors. This led to the development of second-generation MMPIs, including this compound (also known as AG3340), which were designed to target specific MMPs implicated in cancer progression while sparing others. dovepress.comnih.govaacrjournals.org

This compound was specifically designed to inhibit MMP-2, MMP-9, MMP-13, and MMP-14, enzymes strongly associated with tumor invasion and angiogenesis. drugbank.comaacrjournals.orgwikipedia.org The rationale was to block the key drivers of metastasis while avoiding the inhibition of MMP-1, which was hypothesized to be linked to the musculoskeletal side effects observed with broad-spectrum inhibitors. aacrjournals.org The design of this compound, a nonpeptidic, hydroxamate-based inhibitor, was aided by X-ray crystallography. aacrjournals.org This approach allowed for a structure-based design to achieve selectivity.

A key differentiator of this compound from its predecessors was its selectivity profile. For instance, its inhibitory constant (Ki) for MMP-2 is significantly lower than for MMP-1, making it 166 times more potent against its target enzyme. aacrjournals.org This selectivity was intended to create a therapeutic window where anti-tumor effects could be achieved without inducing the severe joint-related side effects associated with broad-spectrum MMPIs. aacrjournals.org While this compound did show a reduction in these side effects compared to earlier compounds, musculoskeletal issues were not entirely eliminated in clinical studies. aacrjournals.orgascopubs.orgnih.gov

| Feature | Broad-Spectrum MMPIs (e.g., Batimastat, Marimastat) | This compound |

| Target MMPs | Wide range of MMPs, including MMP-1. aacrjournals.orgdovepress.com | Selective for MMP-2, -3, -9, -13, and -14. aacrjournals.orgwikipedia.org |

| Primary Rationale | Inhibit overall MMP activity to prevent ECM degradation. aacrjournals.org | Target specific MMPs involved in tumor progression and angiogenesis while sparing others to improve the therapeutic window. aacrjournals.org |

| Observed Side Effects | Severe musculoskeletal pain and stiffness. aacrjournals.orgdovepress.com | Musculoskeletal toxicity, though potentially less severe than broad-spectrum inhibitors. aacrjournals.orgascopubs.org |

Targeting Specific MMPs: Rationale and Design Principles

Overview of this compound's Academic Research Trajectory

This compound's research journey has been extensive, spanning preclinical studies and multiple clinical trials. Preclinical research in various animal models demonstrated its potential to inhibit tumor growth and metastasis. aacrjournals.orgresearchgate.net It was investigated for the treatment of several cancers, including non-small cell lung cancer (NSCLC), prostate cancer, and brain cancer. drugbank.comdrugbank.com

More recent academic research has explored the potential of this compound in other contexts, such as acute myeloid leukemia (AML). Studies in murine models of AML have suggested that this compound can reduce leukemia growth, limit the loss of healthy hematopoietic stem and progenitor cells, and improve the effectiveness of chemotherapy. researchgate.netbiorxiv.org This indicates that while its initial applications in solid tumors were not successful, the academic community continues to investigate its therapeutic potential in other diseases.

Detailed Research Findings

This compound's inhibitory activity has been quantified in numerous studies. The following table summarizes its inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) against various MMPs.

| MMP Target | Ki (nM) | IC50 (nM) |

| MMP-1 | 8.3 aacrjournals.org | 79 medchemexpress.commedchemexpress.com |

| MMP-2 | 0.05 aacrjournals.orgmedchemexpress.com | - |

| MMP-3 | 0.3 medchemexpress.com | 6.3 medchemexpress.commedchemexpress.com |

| MMP-9 | 0.26 aacrjournals.orgmedchemexpress.com | 5.0 medchemexpress.commedchemexpress.com |

| MMP-13 | 0.03 medchemexpress.com | - |

| MMP-14 | - | - |

Note: A lower value indicates stronger inhibition.

Structure

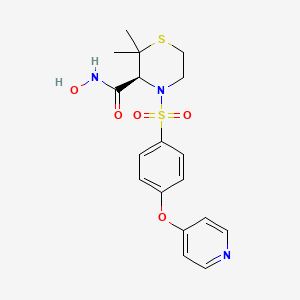

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S2/c1-18(2)16(17(22)20-23)21(11-12-27-18)28(24,25)15-5-3-13(4-6-15)26-14-7-9-19-10-8-14/h3-10,16,23H,11-12H2,1-2H3,(H,20,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPYIPVDTNNYCN-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3043946 | |

| Record name | Prinomastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192329-42-3 | |

| Record name | Prinomastat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192329-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prinomastat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192329423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prinomastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05100 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prinomastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-N-hydroxy-2,2-dimethyl-4-[4-(pyridin-4-yloxy)benzenesulfonyl]thiomorpholine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRINOMASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10T6626FRK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Prinomastat S Biological Actions

Molecular Mechanisms of Matrix Metalloproteinase Inhibition by Prinomastat

This compound, a synthetic hydroxamic acid derivative, exerts its biological effects through the potent inhibition of a class of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs). drugbank.comdovepress.com These enzymes are crucial for the degradation of the extracellular matrix, a process integral to both normal physiological functions and pathological conditions. medchemexpress.com The primary mechanism by which this compound inhibits MMPs involves the chelation of the zinc ion (Zn2+) located at the catalytic center of the enzyme. dovepress.comwikipedia.org This interaction between the hydroxamate group of this compound and the zinc ion effectively blocks the enzyme's catalytic activity, thereby preventing the breakdown of extracellular matrix proteins. dovepress.com

Binding Affinities and Selectivity Profiles for Specific MMPs

This compound exhibits a broad-spectrum but selective profile of inhibition against various MMPs. medchemexpress.comwikipedia.org It was specifically designed to target MMPs that are highly associated with tumor invasion and metastasis, while showing less affinity for others, in an effort to optimize its therapeutic window. aacrjournals.org The inhibitory activity of this compound is quantified by its inhibitory constant (Ki) and its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

The selectivity of this compound is a key feature, with a notably higher affinity for MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14 compared to MMP-1 and MMP-7. aacrjournals.orgcaymanchem.com This selectivity was a deliberate design choice aimed at reducing potential side effects, such as the joint and muscle pain that have been associated with the inhibition of MMP-1 by other, less selective MMP inhibitors. aacrjournals.org

Below is a summary of the binding affinities of this compound for specific MMPs:

| MMP | Inhibitory Constant (Ki) (nM) | IC50 (nM) |

|---|---|---|

| MMP-2 | 0.05 medchemexpress.comadooq.com | - |

| MMP-3 | 0.3 medchemexpress.comadooq.com | 6.3 medchemexpress.comadooq.com |

| MMP-9 | 0.26 medchemexpress.comadooq.com | 5.0 medchemexpress.comadooq.com |

| MMP-13 | 0.03 medchemexpress.com | - |

| MMP-14 | 0.33 nih.gov | - |

This compound is a highly potent inhibitor of MMP-2, also known as gelatinase A. caymanchem.com Research has consistently demonstrated its strong binding affinity, with a reported inhibitory constant (Ki) of 0.05 nM. medchemexpress.comadooq.com This potent inhibition of MMP-2 is significant as this enzyme plays a critical role in the degradation of type IV collagen, a major component of basement membranes, and is thus heavily implicated in tumor invasion and angiogenesis. aacrjournals.org The high affinity of this compound for MMP-2 underscores its potential as an agent to counteract these pathological processes. patsnap.com

This compound also effectively inhibits MMP-3, or stromelysin-1, with a reported Ki of 0.3 nM and an IC50 of 6.3 nM. medchemexpress.comadooq.com MMP-3 has a broad substrate specificity and can activate other MMPs, including pro-MMP-1, pro-MMP-7, pro-MMP-8, pro-MMP-9, and pro-MMP-13. In vitro studies have shown that this compound can significantly decrease MMP-3 promoter activity. targetmol.com

The inhibition of MMP-9, or gelatinase B, is another key feature of this compound's activity. caymanchem.com It exhibits potent inhibition with a Ki of 0.26 nM and an IC50 of 5.0 nM. medchemexpress.comadooq.com Similar to MMP-2, MMP-9 is crucial for the degradation of type IV collagen and is strongly associated with tumor metastasis and angiogenesis. aacrjournals.org The ability of this compound to potently inhibit MMP-9 further highlights its designed role in targeting key enzymes involved in cancer progression. aacrjournals.org

This compound demonstrates very high potency against MMP-13, also known as collagenase-3, with a reported Ki of 0.03 nM. medchemexpress.com MMP-13 is particularly efficient at degrading fibrillar collagens, especially type II collagen found in cartilage, but it also degrades other extracellular matrix components. The strong inhibition of MMP-13 suggests a potential role for this compound in conditions involving significant collagen breakdown. aacrjournals.org

This compound is also an effective inhibitor of MMP-14, a membrane-type MMP (MT1-MMP), with a reported Ki of 0.33 nM. nih.gov MMP-14 plays a unique role as it is a key activator of pro-MMP-2 on the cell surface. By inhibiting MMP-14, this compound can indirectly suppress the activation of MMP-2, in addition to its direct inhibition of the active enzyme. dovepress.com

Selectivity over MMP-1 and MMP-7

This compound, a synthetic hydroxamic acid derivative, was designed to be a selective inhibitor of specific matrix metalloproteinases (MMPs). drugbank.comnewdrugapprovals.org Its development was guided by the principle of targeting MMPs strongly associated with tumor invasion and angiogenesis, such as MMP-2, -3, -9, -13, and -14, while sparing others like MMP-1 and MMP-7. aacrjournals.orgwikipedia.org This selectivity was a key design feature aimed at maximizing therapeutic efficacy while minimizing potential side effects. aacrjournals.org

The inhibitory activity of this compound across different MMPs has been quantified through in vitro studies, revealing its potent and selective nature. The compound exhibits significantly higher potency against its target MMPs compared to MMP-1 (collagenase-1) and MMP-7 (matrilysin). aacrjournals.orgcaymanchem.com Specifically, the inhibition constant (Kᵢ) for this compound against MMP-2 is 0.05 nM, while its Kᵢ against MMP-1 is 8.3 nM, making it 166-fold more potent for its target enzyme. aacrjournals.org Similarly, the IC₅₀ values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, further illustrate this selectivity. The IC₅₀ values for this compound are in the nanomolar range for MMP-2 (0.05 nM), MMP-3 (0.3 nM), MMP-9 (0.26 nM), MMP-13 (0.03 nM), and MMP-14 (0.33 nM), whereas the IC₅₀ for MMP-1 and MMP-7 are significantly higher at 8.3 nM and 54 nM, respectively. caymanchem.com

This targeted inhibition profile was intended to avoid the joint and muscle-related toxicities observed with broad-spectrum MMP inhibitors, which were thought to be linked to the inhibition of MMP-1. aacrjournals.org By possessing a wider therapeutic window, this compound was hypothesized to effectively inhibit tumor-associated MMPs at concentrations that would not significantly impact MMP-1, thereby reducing the risk of such adverse effects. aacrjournals.org

Table 1: Inhibitory Activity of this compound against various MMPs

| MMP Target | IC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|

| MMP-1 | 8.3 caymanchem.com | 8.3 aacrjournals.org |

| MMP-2 | 0.05 caymanchem.com | 0.05 aacrjournals.org |

| MMP-3 | 0.3 caymanchem.com | 0.3 mdpi.commedchemexpress.com |

| MMP-7 | 54 caymanchem.com | 54 mdpi.com |

| MMP-9 | 0.26 caymanchem.com | 0.26 aacrjournals.org |

| MMP-13 | 0.03 caymanchem.com | 0.03 mdpi.commedchemexpress.com |

| MMP-14 | 0.33 caymanchem.com | 0.33 mdpi.com |

Structural Basis of this compound-MMP Interactions

The development of this compound was heavily reliant on understanding the three-dimensional structure of MMPs, utilizing techniques like X-ray crystallography to inform its design. aacrjournals.org This structure-based approach allowed for the creation of a molecule that could selectively bind to the active sites of specific MMPs.

X-ray crystallography has been a pivotal tool in elucidating the binding mode of this compound to MMPs. These studies have provided detailed atomic-level views of how the inhibitor interacts with the enzyme's active site. A key feature of this interaction is the chelation of the catalytic zinc ion, a hallmark of MMP inhibitor function. mdpi.com The hydroxamate group of this compound forms a strong bidentate chelation with the Zn²⁺ ion within the MMP active site. patsnap.com

A crystal structure of human cytochrome P450 2D6 with this compound bound has been determined, providing insights into its binding, although this is not an MMP. ebi.ac.uk While specific crystallographic data for this compound complexed with its primary MMP targets is not detailed in the provided results, the design of this compound was explicitly based on the crystal structures of recombinant human MMPs. researchgate.net This structural information was crucial for achieving its selectivity profile. researchgate.net

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been employed to further understand and predict the interactions between this compound and MMPs. patsnap.comrsc.org These techniques are particularly valuable for studying broad-spectrum inhibitors like this compound and for rationalizing their selectivity. rsc.org

Docking studies have been used to predict the binding affinities of various inhibitors to different MMPs. rsc.org For instance, molecular docking and MD simulations have been used to show that certain inhibitor molecules form strong interactions with the catalytic zinc ion through their hydroxamate group. patsnap.com These computational approaches help to visualize and analyze the binding modes and energies, corroborating experimental findings. rsc.orgresearchgate.net Challenges in accurately modeling these interactions exist due to the complexities of the zinc coordination geometries and the need for appropriate force field parameters. rsc.org Despite these challenges, computational studies remain a critical component in understanding the structural basis of MMP inhibition by compounds like this compound. rsc.org

Crystallographic Studies of this compound-Enzyme Complexes

Cellular and Subcellular Effects of this compound

This compound's inhibitory action on MMPs translates into significant effects at the cellular and subcellular levels, particularly concerning the extracellular matrix and cell motility.

MMPs are central to the degradation and remodeling of the extracellular matrix (ECM), a process essential for both normal physiological functions and pathological conditions like tumor invasion. newdrugapprovals.orgdovepress.com By inhibiting key MMPs, this compound directly interferes with the breakdown of ECM components. newdrugapprovals.orgresearchgate.net This inhibition of ECM degradation is a primary mechanism by which this compound is thought to exert its anti-tumor effects, as it can prevent the remodeling of connective tissues that facilitates tumor growth and spread. newdrugapprovals.org

Studies have shown that MMPs are involved in the degradation of various ECM proteins, including collagen, fibronectin, and laminin. newdrugapprovals.org The deregulation of this process in cancer leads to uncontrolled breakdown of the ECM, promoting invasion and metastasis. newdrugapprovals.org this compound's ability to inhibit MMPs like MMP-2 and MMP-9, which are known to degrade type IV collagen (a major component of the basement membrane), is crucial to its function. nih.gov By preventing this degradation, this compound helps to maintain the integrity of the ECM, thereby hindering the physical progression of cancer cells. newdrugapprovals.org

A direct consequence of inhibiting ECM remodeling is the impact on cellular invasion and migration. The degradation of the ECM by MMPs is a critical step for tumor cells to invade surrounding tissues and metastasize to distant sites. newdrugapprovals.orgdovepress.com this compound, by blocking this degradation, has been shown to reduce tumor cell invasion. drugbank.comnewdrugapprovals.org

However, the effect of this compound on cell migration can be complex. In a study using breast carcinoma cells, it was observed that while this compound immediately blocked MMP-mediated matrix degradation, it surprisingly led to a several-fold increase in cell migration in the short term. nih.gov This was attributed to the continued ability of a pool of MMP-modified integrin molecules to mediate cell-matrix interactions. nih.gov In contrast, long-term inhibition of MMP activity by this compound, which prevented the maturation of certain integrins, resulted in a strong inhibition of cell motility. nih.gov This suggests that the timing and context of MMP inhibition are critical factors in determining the ultimate effect on cell migration. nih.gov In other models, such as fibrosarcoma and melanoma cells, specific MMP inhibitors have been shown to block invasion and migration. dovepress.com

Regulation of Angiogenesis

This compound exerts significant anti-angiogenic effects primarily through its potent and selective inhibition of specific matrix metalloproteinases (MMPs). mdpi.comdrugbank.com Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. nih.govresearchgate.net This process involves the controlled degradation of the extracellular matrix (ECM), a task largely performed by MMPs. nih.govnih.gov

This compound was specifically designed to target MMPs most associated with invasive tumors and neovascularization, including MMP-2 (gelatinase A), MMP-9 (gelatinase B), MMP-13 (collagenase-3), and MMP-14 (MT1-MMP). drugbank.comresearchgate.net By inhibiting these key enzymes, this compound prevents the breakdown of the ECM, thereby hindering the migration and proliferation of endothelial cells, which are fundamental steps in forming new blood vessels. nih.govbiorxiv.org Preclinical studies have repeatedly demonstrated that this compound can significantly inhibit tumor angiogenesis. researchgate.netspiedigitallibrary.org For instance, in a transgenic mouse model of neuroendocrine prostate cancer, treatment with this compound resulted in a reduced tumor burden and decreased blood vessel density. drugbank.com This anti-angiogenic activity is a cornerstone of its potential antineoplastic effects. nih.gov

The inhibitory potency of this compound against key MMPs involved in angiogenesis is well-documented, as shown in the table below.

Table 1: Inhibitory Activity of this compound against Target Matrix Metalloproteinases

| Target MMP | Inhibition Constant (Ki) | IC50 Value |

|---|---|---|

| MMP-2 | 0.05 nM | - |

| MMP-9 | 0.26 nM | 5.0 nM |

| MMP-13 | 0.03 nM | - |

| MMP-3 | 0.3 nM | 6.3 nM |

| MMP-1 | - | 79 nM |

Data sourced from MedchemExpress. imrpress.commdpi.com

Influence on Cell Signaling Pathways

This compound's biological actions extend beyond direct enzyme inhibition, influencing key intracellular signaling pathways that govern cell proliferation, migration, and survival.

The Wnt/β-catenin signaling pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. nih.govfrontiersin.org This pathway's dysregulation often leads to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes involved in proliferation and invasion. nih.gov

Research indicates that this compound can modulate this pathway. imrpress.com In vitro studies have shown that this compound can reverse the Wnt1-induced epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive. imrpress.com Furthermore, this compound has been found to suppress β-catenin's transcriptional activity. imrpress.com In a co-culture system designed to model Wnt signaling, the increased transcriptional activity of β-catenin, measured by Topflash luciferase reporter assays, was suppressed by the addition of this compound. imrpress.com This suggests that this compound can interfere with the downstream effects of Wnt signaling, potentially by inhibiting MMPs like MMP-3, whose production can be induced by Wnt1. imrpress.comnih.gov

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that relays extracellular signals to the nucleus to regulate fundamental cellular processes like proliferation, differentiation, and survival. The hyperactivation of the Ras/Raf/MEK/ERK pathway is a common event in many human cancers, driving tumor growth and development.

This compound has been shown to interfere with this critical pathway. imrpress.com In C57MG/Wnt1 cells, the inhibition of cell cycle entry into the S phase by this compound was found to correspond with a reduction in the phosphorylation of Erk1/2. imrpress.commdpi.com Since phosphorylation is the mechanism by which the ERK pathway is activated, this finding indicates that this compound can dampen the signaling output of this cascade. By downregulating Erk1/2 phosphorylation, this compound can inhibit the expression of downstream targets like cyclin D1, a key regulator of cell cycle progression, thereby impeding tumor cell proliferation. imrpress.commdpi.com The activation of the ERK/MAPK pathway can also upregulate the expression of MMPs, suggesting a feedback loop that this compound may disrupt.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that function as important second messengers in cellular signaling. However, an imbalance leading to excessive ROS levels causes oxidative stress, which can result in endothelial dysfunction, a key step in the pathogenesis of many diseases. nih.gov In the context of the tumor microenvironment, oxidative stress and ROS can influence angiogenesis and vascular permeability. mdpi.comnih.gov

Recent preclinical evidence from a study on acute myeloid leukemia (AML) indicates that this compound can reduce the levels of Reactive Oxygen Species (ROS) in endothelial cells (ECs). imrpress.com This effect was linked to a reduction in bone marrow vascular leakiness in the study model. imrpress.com While the precise mechanism of how this compound achieves this ROS reduction is not fully elucidated, it is known that oxidative stress can activate MMPs. nih.gov Conversely, certain MMPs can contribute to the generation of ROS. By inhibiting MMPs, this compound may interrupt a pathological feedback loop between MMP activity and oxidative stress within the vascular endothelium.

MAPK/ERK Pathway Regulation

Apoptosis and Necrosis Induction in Tumor Models

Apoptosis, or programmed cell death, and necrosis are two distinct modes of cell death that can be leveraged in cancer therapy. Apoptosis is a highly regulated process that eliminates damaged cells without inducing inflammation, whereas necrosis is often a more chaotic form of cell death that can release cellular contents and trigger an inflammatory response.

This compound has demonstrated the ability to induce cell death in preclinical tumor models. In a study using a uveal melanoma xenograft model in rabbits, eyes treated with this compound showed a significantly higher number of apoptotic nuclei compared to the control group. The mean number of apoptotic nuclei per square millimeter of non-necrotic tumor was 8.12 in the this compound-treated group versus only 0.57 in the control group. In addition to inducing apoptosis, this compound has also been observed to cause significant tumor necrosis in certain models. One study noted that as a single agent, this compound induced significant tumor necrosis in a dose-dependent manner. In another model, treatment was observed to increase both necrosis and apoptosis by over two- to four-fold. These findings suggest that this compound's anti-tumor activity is not only due to the inhibition of growth and angiogenesis but also through the direct induction of tumor cell death pathways.

Table 2: Summary of Research Findings on this compound's Mechanistic Actions

| Biological Action | Key Findings | Affected Molecules/Pathways | Research Model Context |

|---|---|---|---|

| Regulation of Angiogenesis | Inhibited tumor angiogenesis and reduced blood vessel density. drugbank.comresearchgate.net | MMP-2, MMP-9, MMP-13, MMP-14. drugbank.com | Neuroendocrine prostate cancer mouse model. drugbank.com |

| Wnt/β-catenin Modulation | Reversed Wnt1-induced EMT; suppressed β-catenin transcriptional activity. imrpress.com | β-catenin, MMP-3. imrpress.com | C57MG/Wnt1 cell co-culture system. imrpress.com |

| MAPK/ERK Regulation | Decreased phosphorylation of Erk1/2 and expression of cyclin D1. imrpress.com | Erk1/2, Cyclin D1. imrpress.com | C57MG/Wnt1 cells. imrpress.com |

| ROS Effects in Endothelial Cells | Reduced levels of Reactive Oxygen Species (ROS) in endothelial cells. imrpress.com | ROS. imrpress.com | Acute Myeloid Leukemia (AML) mouse model. imrpress.com |

| Apoptosis/Necrosis Induction | Significantly increased the number of apoptotic nuclei; induced tumor necrosis. | Apoptosis & Necrosis Pathways. | Uveal melanoma xenograft model; other tumor models. |

Preclinical Research on Prinomastat S Therapeutic Potential

In Vitro Studies of Prinomastat's Efficacy

In vitro research has provided foundational knowledge about how this compound interacts with cancer cells and influences their behavior.

This compound has demonstrated the ability to inhibit the growth and proliferation of various cancer cell lines. For instance, in C57MG/Wnt1 mammary cancer cells, this compound was found to inhibit Wnt1-induced production of MMP-3 and suppress the entry of these cells into the S phase of the cell cycle, which is when DNA replication occurs. medchemexpress.com This corresponds with a decrease in the expression of cyclin D1 and the phosphorylation of Erk1/2, both of which are key regulators of cell proliferation. medchemexpress.com Furthermore, studies have shown that this compound can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), which is a critical step in angiogenesis.

A primary focus of in vitro studies has been to assess this compound's ability to block the invasive and metastatic potential of cancer cells. The degradation of the extracellular matrix by MMPs is a critical step for cancer cells to break away from the primary tumor and invade surrounding tissues.

In one study, the effect of this compound on the migration of C57MG/Wnt1 cells was examined using an in vitro wound assay. The migration of these cells was significantly increased compared to control cells, and this effect was reversed by treatment with this compound. medchemexpress.com This suggests that this compound can effectively inhibit the migratory capabilities of cancer cells. Additionally, research has indicated that inhibiting MMP-2 and MMP-9, two of this compound's targets, is crucial for preventing the invasion of breast cancer cells in three-dimensional culture models. ulisboa.pt The use of Matrigel invasion assays has further demonstrated that inhibiting MMPs can significantly decrease the ability of lung cancer cells to invade through a reconstituted basement membrane. aacrjournals.orgnih.gov

| Cell Line | Assay | Observed Effect | Reference |

|---|---|---|---|

| C57MG/Wnt1 (Mammary Cancer) | Cell Cycle Analysis | Inhibition of entry into S phase, decreased cyclin D1 and Erk1/2 phosphorylation. | medchemexpress.com |

| C57MG/Wnt1 (Mammary Cancer) | Wound Assay | Reversal of Wnt1-induced cell migration. | medchemexpress.com |

| Breast Cancer Cells | 3D Culture Model | Inhibition of invasion through inhibition of MMP-2 and MMP-9. | ulisboa.pt |

| Lung Cancer Cells | Matrigel Invasion Assay | Decreased invasiveness through Matrigel. | aacrjournals.orgnih.gov |

Tumor Cell Growth Inhibition in Various Cancer Cell Lines

In Vivo Animal Model Studies

Following promising in vitro results, this compound was evaluated in various animal models to determine its efficacy in a more complex biological system.

Xenograft models, where human tumor cells are implanted into immunodeficient mice, have been instrumental in demonstrating the anti-tumor activity of this compound. aacrjournals.org The compound has shown broad antitumor and antiangiogenic activities in these models. portico.org

In studies using the murine Lewis lung carcinoma model, this compound demonstrated significant efficacy. Treatment with this compound has been shown to reduce tumor growth and inhibit the formation of lung metastases. caymanchem.com In one study, daily administration of this compound completely halted the growth of Lewis lung carcinomas in a majority of the treated animals and led to a 90% reduction in the formation of lung metastases. ebi.ac.uk Another study reported a 70% reduction in pulmonary metastases in this model. ersnet.org

This compound has also been evaluated in xenograft models using the PC-3 human prostate cancer cell line. aacrjournals.org These studies have shown that this compound can inhibit the growth of established PC-3 tumors. aacrjournals.orgontosight.ai While some studies have indicated that this compound does not affect the proliferation of prostate tumors, it has been shown to inhibit tumor growth in combination with other chemotherapy agents. portico.orgum.es

| Cancer Model | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Lewis Lung Carcinoma | Murine | Reduced tumor growth and inhibited formation of lung metastases. | caymanchem.com |

| Lewis Lung Carcinoma | Murine | Complete cessation of primary tumor growth in some animals and 90% inhibition of lung metastasis formation. | ebi.ac.uk |

| Lewis Lung Carcinoma | Murine | 70% reduction in pulmonary metastases. | ersnet.org |

| PC-3 Prostate Cancer | Nude Mice | Inhibited growth of subcutaneously implanted tumors. | aacrjournals.org |

| PC-3 Prostate Cancer | Xenograft | Inhibited growth of established tumors. | ontosight.ai |

Melanoma and Glioma Models

Reduction of Metastasis in Animal Models

A key focus of this compound's preclinical evaluation has been its ability to inhibit metastasis, a critical process in cancer progression facilitated by matrix metalloproteinases (MMPs). aacrjournals.orgdrugbank.com Studies have shown that this compound can reduce the number and size of metastases in both induced and spontaneous metastasis models. aacrjournals.org

This compound has demonstrated a marked ability to inhibit the formation of lung metastases in several animal models. tandfonline.com In a Lewis lung carcinoma model, the compound was highly effective, with one study reporting a 90% inhibition of lung metastasis formation. portico.org Similarly, in a B16-F10 murine melanoma metastasis model, this compound significantly reduced the number of lung lesions. portico.org The timing of administration was critical, with the most significant reduction (95%) observed when the drug was given one day before tumor cell implantation. portico.org In an orthotopic model of NCI-H460 human lung cancer, which predictably metastasizes, this compound as a single agent significantly reduced the incidence of kidney metastasis, though not metastases to other organs. caymanchem.comnih.gov

Table 4: Inhibition of Lung Metastasis by this compound

| Model | Key Finding | Percent Reduction | Reference |

|---|---|---|---|

| Lewis Lung Carcinoma | Inhibition of lung metastasis formation. | 90% | portico.org |

| B16-F10 Melanoma | Reduction in lung lesions (when given 1 day prior to implantation). | 95% | portico.org |

| B16-F10 Melanoma | Reduction in lung lesions (when given 1 day after implantation). | 52% | portico.org |

| B16-F10 Melanoma | Reduction in lung lesions (when given 3 days after implantation). | 50% | portico.org |

Kidney Metastasis Incidence

In a preclinical study utilizing an orthotopic lung cancer model (NCI-H460), this compound administered as a single agent demonstrated a significant reduction in the incidence of kidney metastasis. researchgate.net However, it did not show an effect on the frequency of metastasis to other organs. researchgate.net Another study involving a multiple-organ metastasis model observed that while a different matrix metalloproteinase (MMP) inhibitor reduced liver metastasis, it did not have a significant effect on kidney metastasis. aacrjournals.org

Anti-angiogenic Effects in Preclinical Settings

This compound has been shown to inhibit tumor growth and angiogenesis in a variety of preclinical models, including those for colon, breast, and lung cancer, as well as melanoma and glioma. tandfonline.com Its mechanism of action involves the inhibition of specific matrix metalloproteinases (MMPs), namely MMP-2, -9, -13, and -14, which play a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow. tandfonline.comdrugbank.com By inhibiting these enzymes, this compound interferes with the degradation of the extracellular matrix, a key process in the development of new blood vessels. drugbank.com

Studies have indicated that MMPs contribute to the release of pro-angiogenic factors like vascular endothelial growth factor (VEGF). nih.gov However, in a murine model of Acute Myeloid Leukemia (AML), this compound treatment did not affect the levels of VEGF in the bone marrow tissue. biorxiv.orgnih.gov Despite this, it did reduce the levels of Reactive Oxygen Species (ROS) in endothelial cells, a factor linked to increased vascular leakiness in the bone marrow. biorxiv.orgnih.gov In an orthotopic lung cancer model, tumors treated with this compound showed lower microvessel counts compared to control tumors. researchgate.net

The anti-angiogenic properties of this compound have been explored in combination with other therapies. For instance, it has been shown to enhance the effectiveness of photodynamic therapy (PDT) in a mouse mammary tumor model. nih.gov

Studies in Acute Myeloid Leukemia (AML) Models

Preclinical research has highlighted the potential of this compound as a therapeutic agent in Acute Myeloid Leukemia (AML). nih.govbiorxiv.org These studies, often utilizing well-established murine models of AML, have demonstrated that the inhibition of matrix metalloproteinases (MMPs) can hinder disease progression and protect the bone marrow microenvironment. biorxiv.orgbiorxiv.org

In a murine AML model, treatment with this compound led to a reduction in the number of leukemic cells in the bone marrow and a decrease in bone marrow infiltration. nih.govbiorxiv.org This was associated with reduced AML cell proliferation and an increase in apoptosis (programmed cell death). biorxiv.orgbiorxiv.org Furthermore, time-lapse intravital microscopy imaging revealed that the average speed of AML cells within the bone marrow parenchyma was significantly reduced in mice treated with this compound. biorxiv.org While the infiltration of AML blasts in the peripheral blood was similar between treated and untreated animals, the reduced ability of circulating AML cells to re-enter the bone marrow parenchyma, potentially due to decreased vascular permeability, could explain this observation. biorxiv.org

A key challenge in AML is the loss of healthy hematopoietic stem and progenitor cells (HSPCs), leading to severe cytopenias. biorxiv.orgnih.gov Preclinical studies suggest that this compound can protect these vital cells. ashpublications.orgresearchgate.net In AML-burdened mice, this compound treatment resulted in a significantly higher number of residual long-term HSCs and multipotent progenitor cells being retained in the bone marrow. biorxiv.orgbiorxiv.org It was observed that this compound significantly reduced the number of HSPCs leaving the bone marrow. ashpublications.org This protective effect on HSPCs is crucial for hematopoietic recovery following chemotherapy. biorxiv.org

AML is associated with increased vascular permeability in the bone marrow microenvironment, which is thought to contribute to disease progression. biorxiv.orgbiorxiv.org Intravital microscopy has shown that this compound treatment can rescue this vascular leakiness. biorxiv.orgresearchgate.net In treated mice, the extravasation rates of dextran (B179266) (a measure of permeability) were significantly reduced, returning to levels similar to those in healthy controls. researchgate.net This effect on vascular permeability is linked to a reduction in Reactive Oxygen Species (ROS) in endothelial cells, rather than a change in VEGF levels. biorxiv.orgnih.gov The restoration of vascular integrity is believed to contribute to the reduced intravasation of cell clusters. biorxiv.org

Prevention of Hematopoietic Stem and Progenitor Cell (HSPC) Loss

Investigation in Non-Oncological Models

While the primary focus of this compound research has been in oncology, its mechanism of action, the inhibition of matrix metalloproteinases, suggests potential applications in other diseases characterized by tissue remodeling. tandfonline.com MMPs are involved in the breakdown of the extracellular matrix in various normal physiological and pathological processes. researchgate.net The broad-spectrum inhibitory action of this compound against several MMPs indicates its potential as a pharmacological approach for a range of tissue remodeling-related diseases. tandfonline.com

Proliferative Vitreoretinopathy

Proliferative vitreoretinopathy (PVR) is a serious complication that can occur following retinal detachment or severe eye trauma. arvojournals.org It is characterized by the formation of contractile membranes on the retina, which can lead to retinal distortion and detachment. arvojournals.org The pathogenesis of PVR involves cell migration, proliferation, and the formation of epiretinal membranes, with retinal pigment epithelial (RPE) cells being the primary cellular contributors. arvojournals.org

In a preclinical model of PVR induced by dispase injection in rabbits, intravitreal administration of this compound was shown to significantly decrease the development of the condition. nih.gov The average PVR severity score was lower in the this compound-treated group compared to the control group. nih.gov Furthermore, the incidence of clinically significant PVR with retinal detachment was reduced in animals receiving this compound. nih.gov

Another study investigated the effect of this compound on PVR developing after posterior penetrating eye trauma in rabbits. nih.gov The results indicated that intravitreally administered this compound had an inhibitory effect on the development of posttraumatic PVR. nih.gov The mean total eye score for PVR was significantly lower in the treatment group compared to the control group. nih.gov The number of eyes that developed tractional retinal detachment was also significantly lower in the this compound-treated group. nih.gov

| Study Type | Animal Model | Key Findings | Reference |

| Dispase-Induced PVR | New Zealand White Rabbits | Reduced average PVR score and lower incidence of retinal detachment in the this compound group. | nih.gov |

| Posttraumatic PVR | New Zealand White Rabbits | Significantly lower mean total eye score for PVR and fewer tractional retinal detachments in the this compound group. | nih.gov |

Ventilator-Induced Lung Injury (VILI)

Ventilator-induced lung injury (VILI) is a potential complication of mechanical ventilation, a life-saving therapy for patients with respiratory failure. nih.govmdpi.com VILI is characterized by an inflammatory response in the lungs, leading to acute lung injury. nih.gov Evidence suggests that MMPs, particularly gelatinases, and the extracellular matrix metalloproteinase inducer (EMMPRIN) play a significant role in the development of VILI. nih.gov

A study using an in vivo rat model of high-volume ventilation demonstrated that this type of ventilation caused acute lung injury. nih.gov This injury was associated with an upregulation of gelatinase A, gelatinase B, MT1-MMP, and EMMPRIN. nih.gov Pretreatment with this compound was found to attenuate the lung injury caused by high-volume ventilation. nih.gov These findings suggest that MMPs are important in the development of VILI in rat lungs and that MMP inhibitors like this compound can be effective in reducing this type of injury. nih.gov Research has also highlighted that neutrophilic inflammation is a key component of VILI, and the inhibition of MMP-9, one of the targets of this compound, can prevent this inflammation. physiology.org

| Animal Model | Key Findings | Reference |

| Rat Model of High-Volume Ventilation | This compound attenuated acute lung injury and reduced the upregulation of key MMPs and EMMPRIN. | nih.gov |

Diabetic Retinopathy

Diabetic retinopathy is a common complication of diabetes and a leading cause of blindness. endocrinologia.org.mx The disease involves damage to the blood vessels of the retina, leading to vascular leakage, neovascularization, and, in advanced stages, retinal detachment. endocrinologia.org.mx The pathogenesis of diabetic retinopathy is complex, involving sustained hyperglycemia, inflammation, and accelerated apoptosis of retinal cells. nih.gov

Matrix metalloproteinases, particularly MMP-9 and MMP-2, are implicated in the development of diabetic retinopathy. nih.gov Their levels are elevated in the retina and vitreous of both patients and animal models with the condition. nih.gov MMPs contribute to the breakdown of the blood-retinal barrier by degrading tight junction proteins, a key early event in the disease. nih.gov Preclinical studies have explored the potential of various therapeutic strategies, including those targeting inflammatory pathways and vascular regeneration. endocrinologia.org.mx While specific preclinical studies on this compound for diabetic retinopathy were not detailed in the provided context, the known role of MMPs in the disease suggests that an MMP inhibitor could have therapeutic potential.

Neuromuscular Junction (NMJ) Protection

The neuromuscular junction (NMJ) is a specialized synapse between a motor neuron and a muscle fiber that is essential for controlling muscle contraction. Injury to a facial nerve can lead to the degradation of the NMJ. researchgate.net Matrix metalloproteinases are involved in the remodeling of the NMJ. researchgate.net

Research has shown that after facial nerve injury in a rat model, there is an overexpression of several MMPs in the innervated muscle. researchgate.net In a study investigating the effects of the MMP inhibitor this compound, its administration was found to protect the morphology of the NMJ following facial nerve injury. dntb.gov.ua Another study highlights the role of MMP3 in removing agrin, a key molecule for maintaining the NMJ, from the synaptic basal lamina in an activity-dependent manner. researchgate.net This suggests that the regulation of MMP activity is crucial for the stability and remodeling of the NMJ.

| Condition | Animal Model | Key Findings | Reference |

| Facial Nerve Injury | Rat | This compound protected the morphology of the neuromuscular junction. | dntb.gov.ua |

Clinical Research and Translational Studies on Prinomastat

Phase I Clinical Trials

Phase I trials are the first step in testing a new drug in humans. While sometimes conducted in healthy volunteers to establish initial safety, in oncology, these trials often involve patients with advanced cancer. The primary goals are to determine a safe dosage range, identify side effects, and understand how the drug is metabolized by the body.

Short-term (1-week) Phase I dose-escalation studies of prinomastat were carried out in healthy volunteers. aacrjournals.org In these studies, the drug was administered orally as a single dose or twice daily at doses ranging from 10 to 100 mg. aacrjournals.org The findings indicated that this compound was well-tolerated and exhibited linear pharmacokinetics, meaning that the drug concentration in the body increased proportionally with the dose. aacrjournals.org This initial data from healthy volunteers provided a foundation for further studies in patients with cancer.

Following the initial studies in healthy volunteers, a dose-escalation study was conducted in 75 patients with advanced cancer to evaluate the safety, tolerance, and pharmacokinetics of this compound over a longer treatment period. aacrjournals.orgebi.ac.uk Patients received oral doses of 1, 2, 5, 10, 25, 50, or 100 mg twice daily. aacrjournals.orgnih.gov Pharmacokinetic measurements were taken on day 29 of therapy. aacrjournals.orgnih.gov

The study found that this compound was rapidly absorbed, with the time to maximum plasma concentration (Tmax) ranging from 0.3 to 0.9 hours. portico.org The pharmacokinetics were determined to be linear. portico.org A key finding was that plasma concentrations of this compound sufficient to inhibit the target matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, were achieved at all dose levels. aacrjournals.org Trough plasma concentrations were 10 to 100 times greater than the in vitro inhibition constant (Ki) for these targeted MMPs. aacrjournals.orgnih.gov

| Parameter | Finding | Source |

|---|---|---|

| Dose Range | 1, 2, 5, 10, 25, 50, 100 mg orally twice daily | aacrjournals.orgnih.gov |

| Time to Maximum Concentration (Tmax) | 0.3 - 0.9 hours | portico.org |

| Pharmacokinetics | Linear | portico.org |

| Target Inhibition | Plasma concentrations exceeded the Ki for MMP-2 and MMP-9 at all doses | aacrjournals.org |

In the Phase I study involving patients with advanced cancer, dose-limiting toxicities (DLTs) were assessed. aacrjournals.orgebi.ac.uk No DLTs were observed within the first 4 weeks of treatment. aacrjournals.orgnih.gov However, with more prolonged therapy (2–3 months after initiation), grade 2–3 arthralgias (joint pain) and myalgias (muscle pain) emerged as the primary toxicities, particularly at doses above 25 mg twice a day. aacrjournals.orgebi.ac.uk These side effects were generally reversible with a rest from treatment or a reduction in the dose. aacrjournals.org The frequency and severity of these joint and muscle-related pains were found to be dose-related. aacrjournals.orgebi.ac.uk

| Toxicity | Details | Source |

|---|---|---|

| Primary Toxicities | Joint and muscle-related pain (arthralgias and myalgias) | aacrjournals.orgebi.ac.uk |

| Onset | Became dose-limiting after 2-3 months of therapy | aacrjournals.orgebi.ac.uk |

| Dose Relationship | More frequent and severe at doses >25 mg twice daily | aacrjournals.orgebi.ac.uk |

| Management | Generally reversible with treatment rest and/or dose reduction | aacrjournals.org |

Pharmacokinetic Characterization in Patients with Advanced Cancer

Phase II Clinical Trials

Phase II trials are designed to evaluate the effectiveness of a drug for a specific indication and to further assess its safety.

A randomized, double-blind, placebo-controlled Phase II clinical trial (NCT00004200) was conducted to evaluate the effectiveness of this compound in combination with temozolomide (B1682018) in patients with newly diagnosed glioblastoma multiforme (GBM) following radiation therapy. clinicaltrials.govpatsnap.com The primary goal was to compare the one-year survival rate and progression-free survival between patients receiving this compound plus temozolomide and those receiving a placebo with temozolomide. clinicaltrials.gov

The rationale for this study was that this compound might inhibit the growth of GBM by disrupting the blood supply to the tumor. clinicaltrials.gov However, the results of the trial showed no significant difference in the one-year survival rate or progression-free survival between the two treatment groups. virtualtrials.org

| Aspect | Details | Source |

|---|---|---|

| Study Design | Randomized, double-blind, placebo-controlled | clinicaltrials.gov |

| Patient Population | Newly diagnosed glioblastoma multiforme | clinicaltrials.gov |

| Intervention | This compound or placebo in combination with temozolomide after radiation | clinicaltrials.gov |

| Primary Endpoints | One-year survival rate, progression-free survival | clinicaltrials.gov |

| Outcome | No significant improvement in survival or progression-free survival | virtualtrials.org |

This compound was also investigated in a Phase II, parallel-design study for patients with esophageal adenocarcinoma. nih.gov This trial evaluated the use of this compound in combination with preoperative chemoradiation. nih.gov

In this study, 14 patients completed the preoperative treatment and surgery, with seven in the this compound arm and seven in the placebo arm. ebi.ac.uk A pathologic complete response (pCR), meaning no residual tumor was found at surgery, was achieved in one of the seven patients who received this compound, compared to four of the seven in the placebo group. ebi.ac.uk However, disease improvement was noted in five of the seven patients in the this compound group, versus two of the seven in the placebo group. ebi.ac.uk The primary toxicity related to this compound was moderate to severe musculoskeletal toxicity that interfered with daily activities. ebi.ac.uk

| Aspect | This compound Arm (n=7) | Placebo Arm (n=7) | Source |

|---|---|---|---|

| Pathologic Complete Response (pCR) | 1 | 4 | ebi.ac.uk |

| Disease Improvement | 5 | 2 | ebi.ac.uk |

| Primary Toxicity | Moderate to severe musculoskeletal toxicity | ebi.ac.uk |

This compound in Other Tumor Types

While the primary focus of late-stage clinical trials for this compound was on non-small cell lung cancer and prostate cancer, its activity has been evaluated in other malignancies. medscape.comtandfonline.com Preclinical studies demonstrated that this compound could inhibit tumor growth and angiogenesis in various models, including colon, breast, melanoma, and glioma cancer models. tandfonline.com A Phase I dose-escalation study included 75 patients with various advanced cancers. The most common tumor types in this trial were colorectal, non-small cell lung, and renal cancer. aacrjournals.org However, no documented tumor responses were observed in this study. aacrjournals.org

Following disappointing results in advanced non-small cell lung cancer and hormone-refractory prostate cancer, the development of this compound for these indications was halted. medscape.combioworld.com However, there was an intention to continue exploring its potential in other tumor types and, significantly, in earlier stages of the disease where inhibiting angiogenesis might be more effective. medscape.com Consequently, several Phase II trials were planned or underway to investigate this compound in different tumor settings. medscape.combioworld.com

Phase III Clinical Trials

This compound was advanced to Phase III clinical trials to assess its efficacy in combination with standard chemotherapy for advanced cancers. medscape.comtandfonline.com These large-scale, multicenter, randomized, double-blind, placebo-controlled trials were designed to determine if adding this compound to existing treatment regimens could improve survival outcomes for patients. medscape.com

Non-Small Cell Lung Cancer (NSCLC) Studies

Two major Phase III trials investigated this compound in patients with advanced non-small cell lung cancer (NSCLC). aacrjournals.org These studies were designed to evaluate the benefit of adding this compound to two different standard-of-care chemotherapy combinations. tandfonline.comaacrjournals.org

Combination with Paclitaxel (B517696) and Carboplatin (B1684641)

One of the Phase III trials evaluated this compound in combination with the chemotherapy agents paclitaxel and carboplatin for the treatment of NSCLC. tandfonline.comaacrjournals.org This regimen is a standard treatment for patients with advanced NSCLC. cancernetwork.com The trial was ultimately discontinued (B1498344) after preliminary results from another Phase III study showed a lack of efficacy. medscape.combioworld.com The addition of this compound to the paclitaxel and carboplatin combination did not result in a significant survival benefit. aacrjournals.org

Combination with Gemcitabine (B846) and Cisplatin (B142131)

A second significant Phase III trial was conducted to determine the effect of this compound on the survival of patients with advanced NSCLC when administered with gemcitabine and cisplatin chemotherapy. nih.govascopubs.org In this study, chemotherapy-naive patients were randomly assigned to receive either this compound or a placebo, in addition to the gemcitabine and cisplatin regimen. nih.govascopubs.org The study was terminated early after an interim analysis and the lack of positive results in the parallel NSCLC trial. nih.govascopubs.org A total of 362 patients were randomized before the trial was closed. nih.govascopubs.org

Survival and Progression-Free Survival Outcomes

Progression-free survival, the time until the cancer progressed, was also not significantly improved. The median progression-free survival was 6.1 months in the this compound arm versus 5.5 months in the placebo arm. nih.govascopubs.org

Table 1: Survival and Progression-Free Survival Outcomes in NSCLC Trial

| Outcome | This compound + Chemotherapy (n=181) | Placebo + Chemotherapy (n=181) | P-value |

|---|---|---|---|

| Median Overall Survival | 11.5 months | 10.8 months | 0.82 |

| 1-Year Survival Rate | 43% | 38% | 0.45 |

| Median Progression-Free Survival | 6.1 months | 5.5 months | 0.11 |

Response Rates

Table 2: Response Rates in NSCLC Trial

| Treatment Group | Overall Response Rate | P-value |

|---|---|---|

| This compound + Chemotherapy | 27% | 0.81 |

| Placebo + Chemotherapy | 26% |

Hormone-Refractory Prostate Cancer Studies

This compound, a synthetic hydroxamic acid derivative, has been investigated for its potential role in cancer therapy due to its ability to inhibit matrix metalloproteinases (MMPs). ncats.io These enzymes are crucial for processes like tumor growth, invasion, and angiogenesis. ncats.ionih.gov Specifically, this compound targets MMP-2, MMP-9, MMP-13, and MMP-14. ncats.iowikipedia.org One area of clinical focus was its application in hormone-refractory prostate cancer (HRPC), a stage of the disease where the cancer progresses despite hormonal therapies. nih.gov

In the pursuit of more effective treatments for HRPC, a significant phase III clinical trial evaluated this compound in combination with the standard chemotherapy regimen of mitoxantrone (B413) and prednisone. nih.govmedscape.comcenterwatch.comdrugbank.com This multicenter, randomized, double-blind, placebo-controlled study aimed to determine if the addition of this compound to standard chemotherapy could improve outcomes for patients with advanced HRPC. ncats.iomedscape.com The rationale for this combination was based on the hypothesis that inhibiting MMPs with this compound would complement the cytotoxic effects of chemotherapy, thereby hindering tumor progression and metastasis. ncats.ionih.gov

Trial Outcomes and Efficacy Assessment

Despite the promising preclinical data and scientific rationale, the phase III trials of this compound in advanced cancers, including hormone-refractory prostate cancer and non-small cell lung cancer (NSCLC), did not yield the expected positive outcomes. medscape.comfrontiersin.org Preliminary results from these trials indicated that the addition of this compound to standard chemotherapy did not lead to a convincing beneficial effect on the primary efficacy objectives. medscape.com

Due to the lack of efficacy observed in these pivotal trials, the clinical development of this compound for advanced lung and prostate cancer was halted. medscape.comfrontiersin.org

Table 1: Phase III Trial Outcomes of this compound in Advanced Non-Small Cell Lung Cancer

| Outcome Measure | This compound + Chemotherapy | Placebo + Chemotherapy |

|---|---|---|

| Median Overall Survival | 11.5 months | 10.8 months |

| 1-Year Survival Rate | 43% | 38% |

| Progression-Free Survival | 6.1 months | 5.5 months |

| Overall Response Rate | 27% | 26% |

Biomarker Identification and Validation in Clinical Studies

The challenges encountered in the clinical trials of MMP inhibitors like this compound have underscored the critical need for identifying and validating biomarkers. These biomarkers could help in selecting patients who are most likely to respond to therapy and in monitoring treatment efficacy.

A significant challenge with cytostatic agents like MMP inhibitors is that traditional measures of response, such as tumor shrinkage, may not be appropriate. This highlights the pressing need to develop and validate alternative markers of tumor progression. For prostate cancer, a significant decrease in Prostate-Specific Antigen (PSA) is often accepted as an indicator of tumor growth inhibition. In the broader context of cancer therapy with MMP inhibitors, identifying reliable biomarkers of enzymatic inhibition and metastasis could serve as a proxy for clinical success, especially in early-stage cancers. nih.gov The development of such markers is crucial for the future success of this class of drugs. nih.gov

MMP Expression Levels as Prognostic or Predictive Markers

Combination Therapies with this compound

The therapeutic strategy for this compound primarily involved its use in combination with established chemotherapy regimens. nih.govnih.govresearchgate.net The underlying principle was that targeting MMPs would inhibit tumor invasion, metastasis, and angiogenesis, thereby complementing the cytotoxic action of chemotherapy. nih.govresearchgate.net

Clinical trials investigated this compound in combination with various chemotherapy agents for different types of cancer:

Non-Small Cell Lung Cancer (NSCLC): A major phase III trial combined this compound with gemcitabine and cisplatin. nih.govresearchgate.netclinicaltrials.gov

Hormone-Refractory Prostate Cancer (HRPC): this compound was tested in combination with mitoxantrone and prednisone. nih.govdrugbank.com

Glioblastoma Multiforme: A phase II study evaluated this compound in combination with temozolomide following radiation therapy. clinicaltrials.gov

Advanced Solid Tumors: A phase I study explored the combination of this compound with paclitaxel and carboplatin. portico.org

Despite these efforts, the combination therapies did not demonstrate a significant improvement in clinical outcomes in large phase III trials, leading to the discontinuation of its development for these indications. nih.govmedscape.comfrontiersin.org

Table 2: Investigated Combination Therapies with this compound

| Cancer Type | Combination Agents | Trial Phase |

|---|---|---|

| Non-Small Cell Lung Cancer | Gemcitabine and Cisplatin | Phase III |

| Hormone-Refractory Prostate Cancer | Mitoxantrone and Prednisone | Phase III |

| Glioblastoma Multiforme | Temozolomide | Phase II |

| Advanced Solid Tumors | Paclitaxel and Carboplatin | Phase I |

Synergistic Effects with Chemotherapeutic Agents

Preclinical studies have consistently demonstrated that this compound can enhance the efficacy of various chemotherapeutic agents. tandfonline.com The combination of this compound with cytotoxic drugs has been shown to produce additive, and in some cases, synergistic antitumor effects. tandfonline.com This potentiation is thought to occur through multiple mechanisms, including the inhibition of tumor growth, angiogenesis, and metastasis. tandfonline.com

In a chemoresistant non-small cell lung cancer (NSCLC) model, low doses of this compound combined with either paclitaxel or carboplatin enhanced the antitumor efficiency compared to chemotherapy alone. Similar synergistic effects were observed in melanoma and gastric cancer models. One study in an orthotopic lung cancer model found that combining this compound with a low dose of carboplatin significantly increased survival compared to either treatment alone. nih.gov Furthermore, in a model of acute myeloid leukemia (AML), the combination of this compound and conventional chemotherapy resulted in a significant increase in animal survival. biorxiv.orgbiorxiv.org

Research has also explored the mechanistic basis for these synergistic effects. In various tumor models, this compound has been shown to decrease tumor angiogenesis and cell proliferation while increasing tumor necrosis and apoptosis. tandfonline.com While the precise mechanisms are not fully understood, it is hypothesized that by inhibiting MMPs, this compound alters the tumor microenvironment, making cancer cells more susceptible to the cytotoxic effects of chemotherapy.

Table 1: Preclinical Studies of this compound in Combination with Chemotherapy

| Tumor Model | Chemotherapeutic Agent(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Chemoresistant Non-Small Cell Lung Cancer | Paclitaxel, Carboplatin | Enhanced antitumor efficiency compared to cytotoxic therapy alone. | |

| Murine Melanoma (B16-F10) | Carboplatin, Paclitaxel | Decreased the number of lung lesions. | tandfonline.com |

| Orthotopic Lung Cancer (NCI-H460) | Carboplatin | Significantly enhanced survival over control and carboplatin alone. | nih.gov |

| Acute Myeloid Leukemia (AML) | Conventional Chemotherapy | Significantly increased animal survival. | biorxiv.orgbiorxiv.org |

| Gastric Cancer | Not specified | Enhanced antitumor efficiency. |

Integration with Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death. plos.org Research has indicated that PDT can induce the expression of MMPs, which may play a role in tumor recurrence. nih.gov This has led to the investigation of combining this compound with PDT to potentially improve treatment outcomes.

In a mouse mammary tumor model, the administration of this compound following Photofrin-mediated PDT resulted in a significant improvement in tumor response compared to PDT alone. nih.govmdpi.com Tumors treated with the combination therapy showed a significantly higher long-term cure rate. nih.gov The rationale for this combination lies in the ability of this compound to counteract the PDT-induced overexpression of MMPs, particularly MMP-9, which is linked to angiogenesis. nih.govnih.gov

Table 2: this compound in Combination with Photodynamic Therapy

| Study Model | PDT Agent | Key Findings | Reference(s) |

|---|---|---|---|

| Mouse Mammary Carcinoma | Photofrin | Significantly improved PDT-mediated tumor response. | nih.gov |

| Mouse Mammary Carcinoma | Photofrin | Resulted in a significant difference in long-term cure rate compared to PDT alone. | mdpi.comnih.gov |

Potential with Immunotherapy

The tumor microenvironment plays a crucial role in immune surveillance and the effectiveness of immunotherapies. nih.gov MMPs are known to be highly associated with the tumor microenvironment and can influence immune cell function. nih.gov While direct clinical trial data on the combination of this compound with modern immunotherapies like immune checkpoint inhibitors is limited, the scientific rationale for such a combination is emerging.

Theoretically, by modulating the extracellular matrix and other components of the tumor microenvironment, MMP inhibitors like this compound could potentially enhance the efficacy of immunotherapeutic agents. amegroups.org For instance, some research has shown that inhibiting MMPs can promote anti-tumor immunity. nih.gov The incorporation of immunotherapeutic agents with other treatment modalities, including those that target the tumor microenvironment, is an active area of investigation. amegroups.org

Table 3: Compound Names Mentioned | Compound Name | | | :--- | | this compound | | Paclitaxel | | Carboplatin | | Photofrin | | Mitoxantrone | | Marimastat | | CGS 27023A | | BAY 12-9566 | | Batimastat | | Gemcitabine | | Cisplatin | | Tanomastat | | Periostat | | SB-3CT | | Ipilimumab | | Sargramostim | | CPI-1205 | | Temoporfin | | Celecoxib | | Avastin | | Hypericin | | Mitomycin C | | Etoposide | | Aluminum phthalocyanine (B1677752) tetrasulfonate | | 5-ALA | | Methotrexate | | Cetuximab | | BPD |

Challenges, Limitations, and Future Research Directions

Challenges in MMPI Development and Clinical Translation

The development of MMPIs has been a learning experience for the oncology community, highlighting the complexities of targeting the tumor microenvironment. mdpi.comnih.gov The initial broad-spectrum inhibitors, while potent, ultimately failed in late-stage clinical trials, leading to a re-evaluation of the entire class of drugs. consensus.appnih.gov

This lack of clinical benefit, despite promising preclinical data, has been a recurring theme for many MMPIs. mdpi.comnih.gov Several factors may contribute to this discrepancy. One critical aspect is the timing of intervention; MMPIs were often evaluated in patients with advanced, metastatic disease, a stage where the tumor may have already established alternative pathways for invasion and growth that are not dependent on the MMPs targeted by the drug. nih.govdovepress.com Furthermore, the complexity of the tumor microenvironment and the potential for tumors to develop resistance to MMP inhibition are significant hurdles. mdpi.com It has been suggested that tumors can compensate for the blockade of certain MMPs by upregulating other proteolytic enzymes, such as those from the ADAM (a disintegrin and metalloproteinase) family. mdpi.com

A significant challenge in the clinical development of MMPIs, including Prinomastat, has been the emergence of off-target effects and associated toxicities. mdpi.comebi.ac.uk The broad-spectrum nature of early inhibitors and even the more selective agents like this compound can lead to the inhibition of MMPs that play crucial roles in normal physiological processes, resulting in undesirable side effects. mdpi.com

One of the most prominent and dose-limiting toxicities observed with this compound and other MMPIs is musculoskeletal pain. mdpi.comebi.ac.ukdovepress.com Patients in clinical trials reported symptoms such as arthralgia (joint pain), stiffness, joint swelling, and limited range of motion, most commonly affecting the shoulders and hands. researchgate.netnih.gov In a phase I study of this compound, these joint and muscle-related pains were the primary toxicities identified. ebi.ac.ukaacrjournals.orgnih.gov While generally reversible with treatment interruption or dose reduction, these side effects significantly impacted patient quality of life and often necessitated dose adjustments, potentially compromising the therapeutic efficacy of the drug. mdpi.comebi.ac.uk For instance, in the phase III NSCLC trial, treatment interruption was required in 38% of patients receiving this compound compared to 12% in the placebo group. ebi.ac.ukresearchgate.netnih.gov The development of these musculoskeletal symptoms is thought to be related to the inhibition of MMPs involved in the normal remodeling of connective tissues in joints and tendons. aacrjournals.org

Matrix metalloproteinases are zinc- and calcium-dependent endopeptidases. aacrjournals.org The mechanism of action of hydroxamate-based inhibitors like this compound involves chelating the zinc ion essential for the catalytic activity of MMPs. researchgate.net While direct evidence linking this compound to clinically significant hypocalcemia or hypercalcemia is not prominently featured in the provided search results, the fundamental role of calcium in MMP function suggests that interference with metalloproteinase activity could potentially have broader implications for mineral homeostasis. One study noted that inhibiting MMP expression might influence the calcium uptake of skeletal muscle, though this area requires further investigation. oup.com

A recurring limitation for hydroxamate-based MMPIs, including this compound, is their metabolic instability. wikipedia.orgresearchgate.net The hydroxamate group, which is crucial for binding to the zinc atom in the active site of the MMP enzyme, is susceptible to metabolic degradation. wikipedia.orgresearchgate.net This can occur through reduction to an amide, hydrolysis to a carboxylate, or conjugation as a glucuronide. researchgate.net The loss of this zinc-binding group renders the inhibitor inactive, thereby reducing its therapeutic efficacy. wikipedia.orgresearchgate.net This metabolic lability was a significant challenge that the subsequent generation of MMPIs aimed to address. researchgate.net

Off-Target Effects and Associated Toxicities

Musculoskeletal Pain and Joint-Related Effects

Novel Approaches for Next-Generation MMPIs

The setbacks faced with first and second-generation MMPIs have not extinguished interest in MMPs as therapeutic targets. Instead, they have spurred the development of more sophisticated and targeted approaches. dovepress.comresearchgate.net The focus has shifted towards creating highly selective inhibitors that can distinguish between different MMPs and even between the different domains of a single MMP. researchgate.netmdpi.com

Enhanced Selectivity and Reduced Off-Target Inhibition

This compound was designed for a degree of selectivity, primarily targeting MMP-2, MMP-9, MMP-13, and MMP-14, which are heavily implicated in tumor invasion and metastasis. mdpi.comaacrjournals.orgdrugbank.com The rationale was to spare MMP-1, the inhibition of which was thought to be associated with the musculoskeletal side effects seen with earlier, broad-spectrum MMP inhibitors. aacrjournals.org Despite this intended selectivity, clinical trials with this compound revealed that off-target inhibition remained a significant hurdle. mdpi.com Patients treated with this compound experienced musculoskeletal pain and stiffness, suggesting that the inhibition of other MMPs involved in normal tissue remodeling was not sufficiently avoided. mdpi.comresearchgate.net